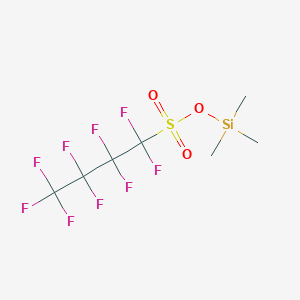

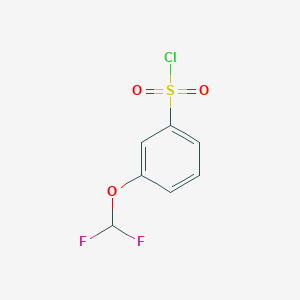

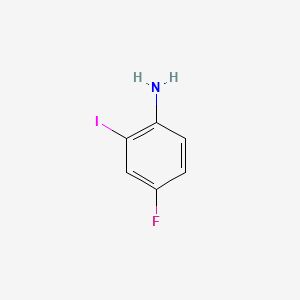

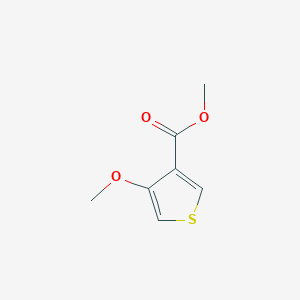

![molecular formula C9H7ClN2O5S2 B1303484 Ethyl 3-[5-(chlorosulfonyl)thien-2-YL]-1,2,4-oxadiazole-5-carboxylate CAS No. 388088-70-8](/img/structure/B1303484.png)

Ethyl 3-[5-(chlorosulfonyl)thien-2-YL]-1,2,4-oxadiazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 3-[5-(chlorosulfonyl)thien-2-yl]-1,2,4-oxadiazole-5-carboxylate is a compound that is likely to be of interest due to its structural features, which include a thiophene ring, a sulfonyl group, and an oxadiazole ring. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for understanding the synthesis, molecular structure, chemical reactions, and physical and chemical properties of similar compounds.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves the use of starting materials that can undergo cyclization reactions. For instance, the synthesis of Ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate involves hydrazinolysis and cyclization starting from 2,3-dichloropyridine, achieving a total yield of 43.1% . Similarly, Ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate is synthesized through heterocyclization reactions with carbon disulfide and halo compounds to yield various heterocyclic derivatives . These methods could potentially be adapted for the synthesis of Ethyl 3-[5-(chlorosulfonyl)thien-2-yl]-1,2,4-oxadiazole-5-carboxylate by selecting appropriate starting materials and reagents that would facilitate the formation of the oxadiazole ring and the introduction of the sulfonyl group.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often confirmed using crystallographic data, as seen in the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates . The presence of substituents on the thiophene and oxadiazole rings in Ethyl 3-[5-(chlorosulfonyl)thien-2-yl]-1,2,4-oxadiazole-5-carboxylate would likely influence its molecular conformation and electronic properties, which could be elucidated through similar crystallographic techniques.

Chemical Reactions Analysis

The reactivity of heterocyclic compounds containing oxadiazole rings can be quite diverse. For example, the carbohydrazide derivative obtained from the condensation of a 3,4-dipyrrol-1-ylthienothiophene with hydrazine can be further treated with carbon disulfide or phenyl isothiocyanate to afford oxadiazole or triazole derivatives . This suggests that the oxadiazole ring in Ethyl 3-[5-(chlorosulfonyl)thien-2-yl]-1,2,4-oxadiazole-5-carboxylate could potentially undergo similar reactions, allowing for the synthesis of a variety of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds like oxadiazoles are influenced by their functional groups and molecular structure. For instance, the fungicidal activity of 2-alkyl (alkylthio)-5-pyrazolyl-1,3,4-oxadiazoles against Rhizoctonia solani suggests that the oxadiazole ring can impart significant biological activity to these molecules . The presence of a chlorosulfonyl group in Ethyl 3-[5-(chlorosulfonyl)thien-2-yl]-1,2,4-oxadiazole-5-carboxylate could also affect its solubility, stability, and reactivity, which would be important considerations in the development of potential applications for this compound.

Aplicaciones Científicas De Investigación

Synthesis and Spectral Analysis

Ethyl 3-[5-(chlorosulfonyl)thien-2-yl]-1,2,4-oxadiazole-5-carboxylate belongs to a class of compounds that have drawn significant attention due to their potential in various scientific applications, primarily because of the 1,3,4-oxadiazole core. This core structure is a crucial component in the synthesis of derivatives with potential biological activities. For instance, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide demonstrates the role of 1,3,4-oxadiazole derivatives in producing compounds with moderate to significant antibacterial activity (Khalid et al., 2016).

Building Blocks in Medicinal Chemistry

The versatility of ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate as a building block for synthesizing biologically relevant molecules highlights the importance of 1,2,4-oxadiazole derivatives in medicinal chemistry. These compounds serve as bifunctional building blocks that can be integrated into complex molecules with potential therapeutic benefits (Jakopin, 2018).

Propiedades

IUPAC Name |

ethyl 3-(5-chlorosulfonylthiophen-2-yl)-1,2,4-oxadiazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O5S2/c1-2-16-9(13)8-11-7(12-17-8)5-3-4-6(18-5)19(10,14)15/h3-4H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDEJMYVAFDHGJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NO1)C2=CC=C(S2)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381503 |

Source

|

| Record name | Ethyl 3-[5-(chlorosulfonyl)thiophen-2-yl]-1,2,4-oxadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-[5-(chlorosulfonyl)thien-2-YL]-1,2,4-oxadiazole-5-carboxylate | |

CAS RN |

388088-70-8 |

Source

|

| Record name | Ethyl 3-[5-(chlorosulfonyl)thiophen-2-yl]-1,2,4-oxadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.